molecular formula C73H97N11O22 B2574663 CL2A-SN-38 CAS No. 1279680-68-0

CL2A-SN-38

货号 B2574663
CAS 编号: 1279680-68-0
分子量: 1480.634
InChI 键: CMVRBCDBISKHME-URBSQPMJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CL2A-SN-38 is a derivative of SN38 with a peptide-linker, which can easily react with an antibody to form an antibody-drug conjugate (ADC) . It is composed of a potent DNA Topoisomerase I inhibitor SN-38 and a linker CL2A .


Synthesis Analysis

The CL2A linker has a short non-cleavable seven polyethylene glycol segment that enables a higher number of hydrophobic SN38 molecules to be attached to reduced cysteines . CL2A is also designed to permit the release of SN38 in an acidic environment via a pH-sensitive benzyl carbonate bond to SN38’s lactone ring . There is no cathepsin B cleavage site .


Molecular Structure Analysis

The molecular formula of CL2A-SN-38 is C73H97N11O22 . It is designed to permit the release of SN38 in an acidic environment via a pH-sensitive benzyl carbonate bond to SN38’s lactone ring .


Chemical Reactions Analysis

CL2A-SN-38 is a SN38 derivative with a peptide-linker which can easily react with an antibody to form an antibody-drug conjugate (ADC) . It is composed of a potent DNA Topoisomerase I inhibitor SN-38 and a linker CL2A .


Physical And Chemical Properties Analysis

The molecular weight of CL2A-SN-38 is 1480.6 . It is a solid substance that is soluble in methanol .

科学研究应用

Cancer Therapy Enhancement

CL2A-SN-38 has been utilized to enhance the efficacy of cancer therapy, particularly in ADCs. The CL2A linker allows for a higher number of hydrophobic SN-38 molecules to be attached to antibodies, targeting the drug directly to cancer cells and minimizing systemic toxicity . This approach has shown improved cellular cytotoxicity over time compared to traditional chemotherapy agents .

Tumor-Selective Targeting

The design of CL2A-SN-38 enables tumor-selective targeting. It is conjugated to antibodies that recognize specific antigens overexpressed on cancer cells. This selective delivery helps to reduce the impact on healthy cells and improves the therapeutic index of the drug .

Pharmacokinetics Optimization

The pharmacokinetic properties of CL2A-SN-38 are optimized for cancer treatment. The linker ensures a controlled release of SN-38 in the acidic tumor microenvironment, which enhances the drug’s stability and retention time at the tumor site, potentially leading to better therapeutic outcomes .

Clinical Trials Advancement

CL2A-SN-38 is involved in clinical trials for various cancers. Its application in ADCs has entered clinical trial stages, aiming to validate its efficacy and safety in treating malignancies such as triple-negative breast cancer and urothelial cancer .

Chemotherapy Synergy

The compound is being researched for its synergistic potential with other chemotherapy agents. By combining CL2A-SN-38 with different drugs, researchers aim to exploit multiple pathways for cancer cell eradication, potentially overcoming resistance to single-agent therapies .

Antibody-Drug Conjugate Development

CL2A-SN-38 is pivotal in the development of new ADCs. Its ability to link with antibodies specific to cancer cell antigens allows for the creation of novel ADCs that can deliver potent cytotoxic agents directly to the tumor, reducing off-target effects .

作用机制

Target of Action

The primary target of CL2A-SN-38 is DNA Topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving the torsional strain that builds up ahead of the replication fork as the DNA unwinds. By inhibiting this enzyme, CL2A-SN-38 prevents DNA replication and thus inhibits cell division .

Mode of Action

CL2A-SN-38 interacts with its target, DNA Topoisomerase I, by forming a stable complex with the enzyme and DNA, preventing the re-ligation step of the DNA cleavage-ligation sequence. This results in DNA damage, which triggers cell death . The compound is attached to an antibody via a proprietary, hydrolysable CL2A linker, which allows for targeted delivery to cancer cells .

Biochemical Pathways

CL2A-SN-38 affects the DNA replication pathway. By inhibiting DNA Topoisomerase I, it prevents the normal unwinding and rewinding of DNA strands that is necessary for replication. This leads to DNA damage and, ultimately, cell death .

Pharmacokinetics

The CL2A linker in CL2A-SN-38 is designed to release SN-38 in an acidic environment via a pH-sensitive benzyl carbonate bond to SN-38’s lactone ring . This allows for the targeted release of the drug within the tumor microenvironment. The half-life of SN-38 release in acidic pH is extremely slow (t 1/2 =~120 h), and at the final evaluated time point (120 h), 69% of SN-38 remained conjugated to the antibody .

Action Environment

The action of CL2A-SN-38 is influenced by the acidity of the tumor microenvironment. The CL2A linker is designed to release SN-38 in an acidic environment, which is a common characteristic of many solid tumors . This allows for the targeted release of the drug within the tumor, increasing its efficacy and reducing its impact on healthy cells .

未来方向

The goal is to further evaluate the CL2A-SN38 system when conjugated to trastuzumab . The CL2A-SN38 system shows promise in providing significant and specific antitumor effects against a range of human solid tumor types . The future of this therapeutic approach looks promising .

属性

IUPAC Name

[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61-,73-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVRBCDBISKHME-URBSQPMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H97N11O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CL2A-SN-38

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。